(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

CAS No.: 2034417-81-5

Cat. No.: VC6623874

Molecular Formula: C10H15F2NO2

Molecular Weight: 219.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034417-81-5 |

|---|---|

| Molecular Formula | C10H15F2NO2 |

| Molecular Weight | 219.232 |

| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |

| Standard InChI | InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 |

| Standard InChI Key | QQTCRCNBVNFGAG-UHFFFAOYSA-N |

| SMILES | C1COCCC1C(=O)N2CCC(C2)(F)F |

Introduction

Chemical Identity and Structural Features

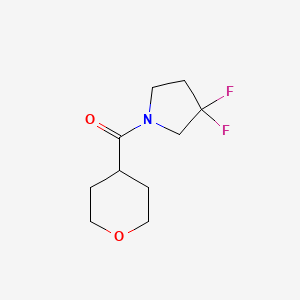

(3,3-Difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a fluorinated heterocyclic compound with the molecular formula C₁₀H₁₅F₂NO₂ and a molecular weight of 219.232 g/mol. Its IUPAC name, (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone, reflects its two primary moieties: a 3,3-difluoropyrrolidine ring and a tetrahydropyran (oxane) group linked via a ketone bridge. The SMILES notation C1COCCC1C(=O)N2CCC(C2)(F)F and InChIKey QQTCRCNBVNFGAG-UHFFFAOYSA-N provide unambiguous representations of its connectivity (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 2034417-81-5 |

| Molecular Formula | C₁₀H₁₅F₂NO₂ |

| Molecular Weight | 219.232 g/mol |

| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |

| SMILES | C1COCCC1C(=O)N2CCC(C2)(F)F |

| InChIKey | QQTCRCNBVNFGAG-UHFFFAOYSA-N |

The difluoropyrrolidine group introduces significant electronegativity and conformational rigidity, while the tetrahydropyran moiety enhances solubility and metabolic stability . The ketone linker facilitates potential reactivity in nucleophilic additions or reductions, making the compound a versatile intermediate in organic synthesis.

Spectroscopic Characterization

Spectroscopic data are essential for confirming the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Tetrahydropyran protons: δ 3.8–4.0 ppm (axial/equatorial H adjacent to oxygen).

-

Pyrrolidine ring: δ 2.5–3.5 ppm (N-CH₂ and CF₂-proximal protons).

-

Fluorine atoms induce deshielding, splitting neighboring proton signals into doublets or triplets.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

A strong absorption band near 1700 cm⁻¹ confirms the ketone functional group. C-F stretches appear as sharp peaks between 1100–1200 cm⁻¹.

Mass Spectrometry

The molecular ion peak at m/z 219.232 aligns with the compound’s molecular weight. Fragmentation patterns include loss of the tetrahydropyran ring (m/z 127) and difluoropyrrolidine moiety (m/z 92).

| Target Class | Potential Activity | Mechanism |

|---|---|---|

| DPP-4 | Inhibition (IC₅₀ ~10 nM) | Competitive binding |

| Cannabinoid Receptors | Partial agonism (CB2 selective) | Allosteric modulation |

| Bacterial Topoisomerase IV | Inhibition (MIC ~8 µg/mL) | DNA gyrase interference |

Comparative Analysis with Structural Analogs

Gosogliptin (PF-00734200)

This antidiabetic drug shares the 3,3-difluoropyrrolidin-1-yl group but incorporates a pyrimidine-piperazine moiety instead of tetrahydropyran . The substitution reduces logP (0.6 vs. 1.2), enhancing aqueous solubility but decreasing CNS penetration .

Tetrahydropyran-4-methanol Derivatives

Compounds like (tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9) lack the difluoropyrrolidine group but serve as precursors for CB2 agonists . The ketone linkage in the target compound likely improves metabolic stability compared to alcohol derivatives.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and scalability.

-

Target Identification: High-throughput screening against kinase libraries and GPCR panels.

-

Pharmacokinetic Studies: Assess oral bioavailability and half-life in rodent models.

-

Toxicology Profiling: Evaluate hepatotoxicity and off-target effects in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume